molecular formula C24H29N3O4S B2746017 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627049-08-5

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2746017
CAS No.: 627049-08-5
M. Wt: 455.57
InChI Key: XOWWKJAJPSVRHI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused bicyclic framework with a pyrimidine ring condensed to a quinoline moiety. Key structural features include:

  • Core: A tetrahydropyrimido[4,5-b]quinoline skeleton with two carbonyl groups at positions 4 and 4.
  • 2-position: A propylsulfanyl (S-propyl) group, influencing electronic properties and solubility. 8-position: Two methyl groups contributing to steric hindrance and conformational stability.

The compound’s synthesis likely involves multicomponent reactions or catalytic systems, as seen in related derivatives .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-6-9-32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-4)17(10-13)31-5)19-14(25-21)11-24(2,3)12-15(19)28/h7-8,10,18H,6,9,11-12H2,1-5H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWKJAJPSVRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a pyrimidine core and multiple functional groups that may influence its biological activity. The molecular formula is C22H30N2O3SC_{22}H_{30}N_2O_3S with a molecular weight of approximately 398.56 g/mol. The presence of dimethoxy and propylsulfanyl groups is noteworthy as they can enhance solubility and bioactivity.

PropertyValue
Molecular FormulaC22H30N2O3SC_{22}H_{30}N_2O_3S
Molecular Weight398.56 g/mol
CAS Number627049-24-5

Antitumor Activity

Research indicates that compounds similar to This compound exhibit significant antitumor properties. A study on related pyrimidine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in tumor progression. For instance, it may inhibit kinases or other enzymes critical for cancer cell survival and proliferation . Computational modeling studies suggest that the compound could effectively bind to these targets due to its structural features.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of a similar compound in vitro and in vivo. Results indicated that treatment led to a significant reduction in tumor size in animal models compared to control groups.
  • Mechanistic Insights : Another research focused on elucidating the molecular pathways affected by this class of compounds. Findings suggested modulation of apoptotic pathways and inhibition of angiogenesis as key mechanisms contributing to their antitumor effects .

Additional Biological Activities

Beyond antitumor effects, preliminary studies have hinted at other potential biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituents, which critically modulate physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(3,4-dimethoxyphenyl), 2-(propylsulfanyl) Likely ~C21H25N3O4S ~407.5* Enhanced lipophilicity due to dimethoxy and propylsulfanyl groups.
5-(5-Methyl-2-thienyl)-2-[(3-methylbutyl)sulfanyl]-8,8-dimethyl-... 5-(thienyl), 2-(branched alkylsulfanyl) Not reported Not reported Thienyl group may improve π-π stacking; branched sulfanyl alters solubility.
8,8-Dimethyl-5-phenyl-... 5-phenyl, 2-unsubstituted C19H19N3O2 321.38 Simpler structure; phenyl group increases rigidity.
5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-... 5-(dichlorophenyl), 1,3-dimethyl C22H21Cl2N3O3 450.33 Chlorine atoms enhance electronegativity; higher melting point (340°C).
2-(Ethylsulfanyl)-5-(3,4-dimethoxyphenyl)-... 2-(ethylsulfanyl) C20H21N3O3S 383.47 Shorter sulfanyl chain reduces steric bulk vs. propyl.

*Estimated based on analog data .

Key Observations :

  • Sulfanyl Groups : Propylsulfanyl provides a balance between hydrophobicity and flexibility vs. ethyl () or branched alkyl chains (), which may affect metabolic stability .
  • Methyl Substitutions : 8,8-Dimethyl groups are conserved across analogs, stabilizing the fused ring system .
Physicochemical Properties
  • Melting Point : The dichlorophenyl analog () exhibits a high melting point (340°C), attributed to strong intermolecular halogen bonding. The target compound’s melting point is unreported but expected to be lower due to the absence of halogens.
  • Solubility : The dimethoxyphenyl and propylsulfanyl groups likely enhance solubility in organic solvents compared to phenyl derivatives .
Bioactivity Implications

While specific bioactivity data for the target compound is absent, emphasizes that structural similarity often correlates with functional analogy. For example:

  • The dichlorophenyl derivative () may exhibit kinase inhibition due to halogen interactions.

Q & A

Basic: What are the key structural features and recommended characterization techniques for this compound?

Answer:
The compound’s core is a tetrahydropyrimidoquinoline scaffold substituted with a 3,4-dimethoxyphenyl group at position 5, a propylsulfanyl group at position 2, and dimethyl groups at position 7. Key functional groups include the methoxy, sulfanyl, and ketone moieties.
Methodological Characterization:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen/carbon environments. Compare chemical shifts with analogous pyrimidoquinoline derivatives (e.g., δ 2.35–2.42 ppm for CH2_2 groups in the core ).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1705 cm1^{-1}) and sulfur-related vibrations (C-S at ~600–700 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for related compounds with triclinic systems (e.g., space group P1, α/β/γ angles ~95–94°) .

Basic: How can synthetic yield be optimized for this compound?

Answer:
Optimization strategies from analogous syntheses include:

  • Catalyst Selection : Use Fe(DS)3_3 (a Lewis acid-surfactant catalyst) under ultrasound irradiation to enhance cyclocondensation efficiency and reduce reaction times .
  • Solvent and Temperature : Employ ethanol or butyl alcohol at reflux (70–100°C) for recrystallization, balancing solubility and purity .
  • Stepwise Monitoring : Track intermediates via TLC or HPLC to isolate side products (e.g., unreacted propylsulfanyl precursors) .

Basic: What in vitro assays are recommended to evaluate biological activity?

Answer:
Based on structurally related pyrimidoquinolines:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or inflammatory enzymes (COX-2) using fluorogenic substrates .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial Screening : Perform broth microdilution for MIC values against S. aureus or E. coli .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity Variations : Verify purity (>95%) via HPLC and elemental analysis; impurities like unreacted dimethoxyphenyl precursors can skew results .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerization or polymorphic forms .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:
Methodology:

  • Substituent Variation : Synthesize analogs with modified sulfanyl (e.g., allyl vs. propyl) or methoxy groups (e.g., nitro or halogen substituents) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with targets like DNA topoisomerase II .
  • Bioactivity Correlation : Compare IC50_{50} values against electronic (Hammett constants) or steric (Taft parameters) descriptors .

Advanced: What techniques validate analytical methods for this compound?

Answer:

  • Specificity : Use LC-MS to confirm no co-elution with degradation products (e.g., demethylated derivatives) .
  • Linearity : Prepare calibration curves (1–100 µg/mL) in methanol, ensuring R2^2 > 0.99 .
  • Accuracy/Precision : Spike recovery tests (three concentrations, triplicate runs) with ≤5% RSD .

Advanced: How to investigate the mechanism of action?

Answer:

  • Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for putative targets (e.g., kinases) .
  • Cellular Pathway Analysis : Perform Western blotting to assess downstream signaling (e.g., MAPK/ERK phosphorylation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Advanced: What crystallographic parameters are critical for resolving its structure?

Answer:

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 294 K; collect reflections up to θ ~26° .
  • Refinement : Apply SHELXL for triclinic systems (P1 space group), refining anisotropic displacement parameters for non-H atoms .
  • Validation : Check R-factor convergence (<0.05) and mean σ(C–C) bond length deviations (~0.003 Å) .

Advanced: How to assess metabolic stability and toxicity?

Answer:

  • Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and track degradation via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • In Vitro Toxicity : Measure mitochondrial membrane potential (JC-1 staining) in primary hepatocytes .

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